molecular formula C8H10N2O3 B3278954 4-Methoxy-2-methyl-6-nitroaniline CAS No. 684237-54-5

4-Methoxy-2-methyl-6-nitroaniline

Cat. No.: B3278954
CAS No.: 684237-54-5
M. Wt: 182.18 g/mol
InChI Key: WLKUQCUVDUFSAO-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-6-nitroaniline (CAS 684237-54-5) is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This chemical belongs to the nitroaniline family, a class of compounds recognized in research for their unique electron distribution. These molecules often feature a push-pull structure, where an electron-donating group (like the amino and methoxy groups) and a strong electron-accepting group (the nitro group) are connected through a conjugated π-electron system . This molecular architecture promotes intramolecular charge transfer (ICT), which can enhance properties such as molecular polarizability and nonlinear optical (NLO) activity . While specific studies on this compound are sparse, its structural analogue, 4-Methoxy-2-nitroaniline, has been extensively investigated for its promising applications in organic electronics and optoelectronics . Research on the analogue highlights its potential in organic-inorganic hybrid devices. For instance, thin films of the similar compound have been successfully used to fabricate hybrid photodetectors and solar cells, demonstrating the utility of such materials in converting light into electrical signals . The nitroaniline core is therefore of significant interest for developing advanced technological applications, including photonic devices, organic semiconductors, and as a building block in synthetic chemistry for further derivatization . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-methyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-6(13-2)4-7(8(5)9)10(11)12/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKUQCUVDUFSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 4 Methoxy 2 Methyl 6 Nitroaniline

Regioselective Synthesis of 4-Methoxy-2-methyl-6-nitroaniline and Isomers

The precise placement of functional groups on the aniline (B41778) ring is paramount in the synthesis of this compound. This section details the methods used to control the introduction and positioning of the nitro group.

Nitration Strategies for Position-Specific Introduction of Nitro Groups

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. chegg.com In the case of substituted anilines, the regioselectivity of nitration is influenced by the electronic effects of the existing substituents. youtube.com

A common strategy for the synthesis of nitroaniline derivatives involves the use of mixed acids, typically a combination of nitric acid and sulfuric acid. However, direct nitration of anilines can be problematic, often leading to oxidation and the formation of multiple isomers. beilstein-journals.orgstackexchange.com To circumvent these issues, a protecting group strategy is often employed. The amino group is first acetylated to form an acetanilide, which is then nitrated. The acetyl group can be subsequently removed by hydrolysis to yield the desired nitroaniline. google.compatsnap.com

Recent advancements have explored alternative nitrating agents to improve selectivity and safety. For instance, N-nitropyrazoles have been identified as powerful and versatile nitrating reagents for a broad range of aromatics under mild conditions. acs.org Another approach involves the use of copper nitrate (B79036) trihydrate in the presence of pyridine. patsnap.com

Control of Substitution Patterns on Aromatic Rings

The substitution pattern on the aromatic ring of this compound is dictated by the directing effects of the methoxy (B1213986) and methyl groups already present on the precursor molecule. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.orgorganicchemistrytutor.com The methyl group (-CH₃) is also an activating, ortho-, para-directing group. chemguide.co.uk

When both an activating and a deactivating group are present, the activating group generally controls the position of further substitution. minia.edu.eg In the synthesis of this compound from 4-methoxy-2-methylaniline, the strongly activating amino group (or its protected form) and the methoxy group work in concert to direct the incoming nitro group to the ortho and para positions relative to themselves. The methyl group also exerts its directing influence. The interplay of these directing effects ultimately favors the formation of the 6-nitro isomer.

The table below summarizes the directing effects of common functional groups.

Functional GroupDirecting EffectActivating/Deactivating
-OCH₃ (Methoxy)Ortho, ParaStrongly Activating
-CH₃ (Methyl)Ortho, ParaWeakly Activating
-NH₂ (Amino)Ortho, ParaStrongly Activating
-NHCOR (Amide)Ortho, ParaModerately Activating
-NO₂ (Nitro)MetaStrongly Deactivating

Precursor Synthesis via Alkoxylation and Methylation Routes

The synthesis of the key precursor, 4-methoxy-2-methylaniline, can be achieved through various routes. One common method starts with the nitration of 4-methoxytoluene to yield 4-methoxy-2-nitrotoluene. The nitro group is then reduced to an amino group to give 4-methoxy-2-methylaniline.

Alternative approaches involve the catalytic N-alkylation and N-methylation of aniline derivatives using alcohols in the presence of iridium or ruthenium complexes. nih.gov For instance, 2-methyl-4-methoxyaniline can be synthesized in a one-pot method through the hydrogenation and Bamberger rearrangement of o-nitrotoluene in methanol, using an acidic ionic liquid and a Pt/C catalyst system. fx361.com Another method describes the synthesis of substituted anilines from cyclohexanones using a Pd/C-ethylene system. organic-chemistry.org

Development of Novel Synthetic Routes and Sustainable Chemistry Protocols

In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis. This includes the use of novel catalysts and the adoption of continuous flow technologies.

Catalyst-Mediated Synthesis and Reaction Optimization

Catalysts play a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of this compound synthesis, catalysts are employed in various steps, from precursor synthesis to the final nitration.

For example, palladium-based catalysts are used in the synthesis of 2-methyl-4-methoxyaniline derivatives. The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is essential to maximize yield and selectivity. fx361.com For nitration reactions, the choice of catalyst and solvent can significantly impact the outcome. acs.org The development of environmentally friendly catalytic systems, such as recyclable ligands, is an active area of research.

The following table presents data on the optimization of the nitration of 4-fluoro-2-methoxyaniline, a related compound, highlighting the effect of different conditions on yield.

EntryNitrating AgentTemperature (°C)Time (min)Yield (%)
1HNO₃/H₂SO₄256085
2Fuming HNO₃401594
3Fuming HNO₃203092

This data is illustrative and based on findings for a similar reaction. acs.org

Continuous Flow Synthesis and Microreactor Technologies for Scale-Up

Continuous flow synthesis, particularly using microreactors, offers several advantages over traditional batch processing, especially for highly exothermic and potentially hazardous reactions like nitration. beilstein-journals.orgbeilstein-journals.org Microreactors provide excellent heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions and the formation of byproducts. beilstein-journals.orgrug.nl

The synthesis of 4-methoxy-2-nitroaniline (B140478), a closely related compound, has been successfully demonstrated using a continuous flow reactor. google.compatsnap.com This method involves a three-step process of acetylation, nitration, and hydrolysis, with each step carried out in a separate microreactor. google.compatsnap.com This approach offers high reaction speed, reduced byproducts, and high yield and purity. google.compatsnap.com The use of microreactors is a promising strategy for the safe and efficient scale-up of the synthesis of this compound and other nitroaromatic compounds. google.comresearchgate.net

Atom Economy and Green Chemistry Principles in Synthetic Design

The synthesis of specialty aromatic compounds like this compound is increasingly scrutinized through the lens of green chemistry. This framework assesses the environmental impact of chemical processes, prioritizing waste reduction, energy efficiency, and the use of safer materials. Atom economy, a central tenet of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product versus those lost in byproducts. An ideal reaction would have a 100% atom economy.

The most direct and logical synthetic pathway to this compound is the electrophilic nitration of its precursor, 4-Methoxy-2-methylaniline. The analysis of this transformation through both traditional and modern strategic approaches reveals a significant shift towards greener and more efficient methodologies.

Traditional Synthesis: A Case of Low Atom Economy and High Environmental Impact

Historically, the nitration of activated aromatic rings has been achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). azom.com While effective, this method is fraught with issues from a green chemistry perspective.

Hazardous Reagents: The use of large volumes of highly corrosive and hazardous strong acids presents significant safety risks, especially on an industrial scale.

Waste Generation: The sulfuric acid, though acting as a catalyst, is used in stoichiometric amounts and requires neutralization during workup. This process generates substantial quantities of inorganic salt waste (e.g., sodium sulfate), leading to a very poor E-factor (Environmental Factor), which is the mass ratio of waste to the desired product.

Poor Selectivity and Safety: Nitration reactions are highly exothermic. In conventional batch reactors, inefficient heat transfer can lead to localized "hot spots," increasing the risk of runaway reactions and the formation of dangerous, polynitrated byproducts. patsnap.com This lack of control often results in lower yields and difficult purification processes.

To mitigate the powerful activating effect of the primary amine and improve selectivity, a protecting group strategy is often employed. This involves a three-step sequence:

Acetylation: The amino group of 4-Methoxy-2-methylaniline is protected by reacting it with acetic anhydride (B1165640) to form N-(4-methoxy-2-methylphenyl)acetamide. google.comnih.gov

Nitration: The acetylated intermediate is then nitrated.

Hydrolysis: The acetyl group is removed by hydrolysis to yield the final product, this compound. patsnap.comgoogle.com

The following table illustrates the theoretical atom economy for both direct nitration and the protecting group strategy, highlighting the inherent inefficiency of the latter.

Synthetic Step Reactants Molecular Weight ( g/mol ) Desired Product Molecular Weight ( g/mol ) Byproducts Theoretical Atom Economy
Direct Nitration 4-Methoxy-2-methylaniline (C₈H₁₁NO) + Nitric Acid (HNO₃)137.18 + 63.01This compound (C₈H₁₀N₂O₃)182.18Water (H₂O)(182.18 / (137.18 + 63.01)) * 100 = 91.0%
Protecting Group Strategy (Overall) 4-Methoxy-2-methylaniline + Acetic Anhydride + Nitric Acid137.18 + 102.09 + 63.01This compound (C₈H₁₀N₂O₃)182.18Acetic Acid (C₂H₄O₂) + Water (H₂O)(182.18 / (137.18 + 102.09 + 63.01)) * 100 = 60.3%

Table 1: Comparison of Theoretical Atom Economy for Synthetic Routes to this compound. This table demonstrates the superior atom economy of an idealized direct nitration compared to the multi-step protecting group strategy.

Modern Strategic Approaches: Embracing Greener Technologies

Advances in chemical engineering and reaction design have led to innovative strategies that align with the principles of green chemistry, significantly improving the synthesis of substituted nitroanilines.

Continuous Flow Reactors:

A paradigm shift from traditional batch processing to continuous flow chemistry offers a powerful solution to the challenges of nitration. patsnap.com Patents for the synthesis of the closely related compound 4-methoxy-2-nitroaniline describe the use of continuous flow reactors to achieve superior outcomes. patsnap.comgoogle.com This technology utilizes micro- or meso-scale channels where reactants are continuously pumped and mixed.

The key advantages include:

Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with highly exothermic processes. The high surface-area-to-volume ratio allows for extremely efficient heat exchange, preventing the formation of dangerous hot spots and runaway reactions. patsnap.com

Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to favor the desired product and minimize the formation of isomers and byproducts. google.com

Reduced Waste: Higher yields and cleaner reaction profiles simplify purification, reducing solvent use and waste generation.

Solvent Choice: These systems allow for a more flexible choice of solvents, including greener options like dichloromethane (B109758) or acetic acid, over less desirable ones. google.com

Parameter Traditional Batch Reactor Continuous Flow Reactor Green Chemistry Advantage
Safety High risk of thermal runaway due to poor heat transfer. patsnap.comSuperior heat transfer and small reaction volume significantly reduce explosion risk. patsnap.comInherently Safer Design
Selectivity Prone to side reactions (e.g., multi-nitration) due to temperature gradients. patsnap.comPrecise temperature control leads to higher selectivity and product purity. google.comWaste Prevention
Energy Efficiency Requires significant energy to heat and cool large vessel volumes.Targeted and efficient heating of small volumes leads to lower energy consumption.Energy Efficiency
Waste Generation Lower yields and more byproducts lead to complex purification and more waste.Higher yields and purity simplify workup, reducing solvent and material waste. google.comWaste Prevention / Higher Atom Economy (Practical)

Table 2: A comparative analysis of batch versus continuous flow reactors for nitration, based on green chemistry principles. The data highlights the significant safety and efficiency gains offered by modern flow technology.

Alternative Reagents and Catalysis:

Research is also focused on replacing the harsh mixed-acid system. One patented method for producing substituted o-nitroanilines involves using a nitrite (B80452) salt in the presence of an oxidizing agent. google.com This approach avoids the use of strong acids, operates under milder conditions (20-80°C), and simplifies post-reaction workup, thereby reducing environmental pollution. google.com Furthermore, the development of solid acid catalysts, such as zeolites, presents another promising avenue. hopemaxchem.com These materials are shape-selective, which can enhance the regioselectivity of the nitration to favor the desired isomer, and they can be easily recovered and recycled, further minimizing waste. hopemaxchem.com

Chemical Reactivity and Transformation Mechanisms of 4 Methoxy 2 Methyl 6 Nitroaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

Electrophilic aromatic substitution on the aniline ring is influenced by the powerful activating effect of the amino group. However, in 4-Methoxy-2-methyl-6-nitroaniline, the positions ortho and para to the amine are either occupied (position 2 by methyl, position 6 by nitro) or sterically hindered. The remaining open position, C5, is meta to the amine but ortho to the methoxy (B1213986) group, making it a potential site for substitution.

Functionalization Studies via Halogenation and Sulfonation

Halogenation and sulfonation are common electrophilic aromatic substitution reactions used to functionalize aromatic rings.

Halogenation: The introduction of a halogen atom onto the aromatic ring of an aniline derivative typically occurs readily due to the ring's high electron density. For this compound, the most likely position for halogenation would be C5, which is ortho to the activating methoxy group and meta to the deactivating nitro group. While specific studies on the direct halogenation of this compound are not prevalent, the synthesis of analogous compounds like 4-Bromo-2-methyl-6-nitroaniline demonstrates the viability of introducing a halogen onto a similarly substituted ring. sigmaaldrich.com Halogenation reactions require a Lewis acid catalyst (e.g., FeX₃, AlX₃) to activate the halogen, making it a sufficiently strong electrophile to react with the aromatic ring. libretexts.org

Sulfonation: Sulfonation involves treating an aromatic compound with sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). masterorganicchemistry.com The active electrophile is believed to be HSO₃⁺. masterorganicchemistry.com For this compound, sulfonation would also be expected to occur at the C5 position. A key feature of aromatic sulfonation is its reversibility. libretexts.org This property allows the sulfonic acid group (-SO₃H) to be used as a temporary blocking group to direct other electrophiles to different positions before being removed under specific conditions. libretexts.org

N-Functionalization (e.g., Acylation, Alkylation)

The nitrogen atom of the primary amino group in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

N-Acylation: The amino group can be readily acylated. A notable example is the reaction with an acylating agent like acetic anhydride (B1165640) to form the corresponding acetamide. The product, N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, has been synthesized and characterized. nih.gov This reaction is often employed in synthetic routes involving anilines to protect the amino group or to modulate its directing effect during subsequent reactions, such as nitration. nih.govgoogle.com For instance, the synthesis of the related compound N-(4-Methoxy-2-nitrophenyl)acetamide is achieved by reacting 4-methoxy-2-nitroaniline (B140478) with acetic anhydride in glacial acetic acid. nih.gov

PropertyData for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
IUPAC Name N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
CAS Number 500562-84-5
Physical Form Solid
Data sourced from PubChem. nih.gov

N-Alkylation: Alkylation of the amino group can also occur, though it is often harder to control than acylation and can lead to mixtures of primary, secondary, and tertiary amines.

Nucleophilic Aromatic Substitution on the Nitro-Substituted Ring

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAг). youtube.com This type of reaction involves the attack of a nucleophile on the ring, leading to the displacement of a leaving group. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is enhanced by electron-withdrawing groups ortho or para to the site of attack. libretexts.orglibretexts.org

Investigation of Nitro Group Replacement Reactions

The nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by other substituents and when strong nucleophiles are used. In this compound, the nitro group is ortho to the activating amino and meta to the activating methoxy group. For a nucleophile to displace the nitro group at C6, it would have to attack that carbon. The resulting negative charge in the Meisenheimer intermediate would be stabilized by delocalization, although the presence of electron-donating groups like -NH2 and -OCH3 generally disfavors the formation of this negatively charged intermediate. libretexts.org

Reactivity of the Methoxy Group to Nucleophilic Attack

The methoxy group can also be a target for nucleophilic displacement. A nucleophile could attack the carbon atom to which the methoxy group is attached (C4). In this scenario, the nitro group is in the para position relative to the attack site, which would effectively stabilize the intermediate Meisenheimer complex through resonance. libretexts.org Therefore, displacement of the methoxy group by a strong nucleophile is a plausible transformation for this molecule.

Reduction and Oxidation Chemistry of this compound

Reduction

The most common reduction reaction for this compound involves the nitro group. The aromatic nitro group is readily reduced to a primary amino group under various conditions. This transformation is a fundamental step in the synthesis of many aromatic compounds, including dyes and pharmaceuticals. scbt.comwikipedia.org Common reagents for this reduction include:

Catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like Palladium, Platinum, or Nickel).

Metals in acidic media (e.g., Tin (Sn) or Iron (Fe) in hydrochloric acid (HCl)).

Other reducing agents like sodium dithionite.

The reduction of this compound would yield 4-methoxy-2-methylbenzene-1,3-diamine, a diamino-substituted aromatic compound.

Oxidation

The oxidation of this compound can be complex. The aniline moiety is susceptible to oxidation, which can lead to the formation of a variety of products, including quinones or polymeric materials, depending on the oxidant and reaction conditions. The electron-rich nature of the ring, enhanced by the amino and methoxy groups, makes it prone to oxidative degradation. In some contexts, specific enzymes like monoamine oxidases (MAO) can oxidize substituted amines, although the specific interaction with this compound is not detailed. nih.gov The oxidation of related compounds has been studied, highlighting the complexity and potential for various reaction pathways. nih.govacs.org

Selective Reduction of the Nitro Group to Amine Functionality

The selective reduction of the nitro group in this compound to its corresponding amine, 4-methoxy-2-methyl-1,6-diaminobenzene, is a crucial transformation for the synthesis of various chemical intermediates. This process requires reagents and conditions that can selectively reduce the nitro functionality without affecting other substituents on the aromatic ring, such as the methoxy and methyl groups. A variety of methods have been developed for the reduction of nitroarenes, which can be broadly categorized into catalytic hydrogenation, metal-based reductions, and transfer hydrogenation. acs.orgsci-hub.st

Catalytic hydrogenation is a widely employed method for this transformation. acs.org This typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. organic-chemistry.orggoogle.com For instance, bimetallic copper/nickel nanoparticles have demonstrated high catalytic activity for the hydrogenation of a related compound, 3-nitro-4-methoxy-acetylaniline, to its corresponding amine. rsc.org The choice of catalyst and reaction conditions, including temperature and pressure, can be optimized to achieve high yields and selectivity. google.com In some cases, the addition of a vanadium compound as a co-catalyst can prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates, leading to a purer product. google.com

Metal-based reductions offer another route to the desired amine. Reagents such as tin or iron in the presence of an acid like hydrochloric acid are classic examples, though their use in modern synthesis is sometimes limited. acs.org More contemporary methods utilize reagents like sodium borohydride (B1222165) in conjunction with a catalyst such as nickel(IV) tetrakis(triphenylphosphine) for a more selective reduction. jsynthchem.com Another effective system involves using hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, which allows for rapid and selective reduction at room temperature. researchgate.net

Transfer hydrogenation presents a valuable alternative to using gaseous hydrogen. This technique employs a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or hydrazine, in the presence of a catalyst like palladium on carbon. organic-chemistry.orgresearchgate.net These methods are often advantageous due to their milder reaction conditions and operational simplicity. sci-hub.st

The following table summarizes various reagent systems used for the selective reduction of nitroarenes, which are applicable to this compound.

Reduction Method Reagent/Catalyst System Key Features References
Catalytic HydrogenationH₂ with Pd, Pt, or Ni catalystsWidely used in industry; conditions can be tuned for selectivity. acs.orgorganic-chemistry.orggoogle.com
Metal-Based ReductionSn or Fe with HClClassic method; may have limitations in modern applications. acs.org
Metal-Based ReductionNaBH₄ / Ni(PPh₃)₄Selective reduction under specific conditions. jsynthchem.com
Transfer HydrogenationHydrazine glyoxylate with Zn or MgRapid and selective at room temperature. researchgate.net
Transfer HydrogenationFormic acid or hydrazine with Pd/CMilder conditions and operational simplicity. sci-hub.storganic-chemistry.org

Oxidative Transformations and Degradation Pathways (e.g., Environmental Contexts)

Nitroaromatic compounds, including this compound, are of environmental concern due to their potential toxicity. nih.govasm.org Their degradation in the environment can occur through various oxidative pathways, often initiated by microorganisms or advanced oxidation processes. nih.govresearchgate.net The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation. asm.org

In environmental contexts, bacteria have evolved diverse pathways to metabolize nitroaromatic compounds. nih.gov These pathways can be initiated by oxidation, a hydride ion attack, or a partial reduction of the nitro group. nih.gov While some bacteria can completely mineralize certain nitroaromatics, a common transformation is the reduction of the nitro group to an amine, which is often a cometabolic process requiring an external carbon source. nih.gov

Advanced oxidation processes (AOPs), such as the Fenton reaction, have been studied for the degradation of related compounds like 4-methoxy-2-nitroaniline (4M2NA). rsc.org In a study on 4M2NA, the Fenton process, which utilizes hydrogen peroxide and ferrous ions to generate highly reactive hydroxyl radicals, was effective in decomposing the parent compound. rsc.org However, the total organic carbon (TOC) removal was incomplete, indicating the formation of recalcitrant by-products. rsc.org The degradation of 4M2NA was found to proceed through two possible pathways, with the formation of nineteen different intermediates, ultimately leading to the formation of oxalic acid, acetic acid, and formic acid as the main final products. rsc.org The initial steps of these pathways likely involve hydroxylation of the aromatic ring and oxidation of the methyl and methoxy groups.

The degradation efficiency of such processes is influenced by factors like initial pH, and the concentrations of hydrogen peroxide and the iron catalyst. rsc.org While AOPs can be effective in breaking down the primary pollutant, the formation of various intermediates underscores the complexity of the degradation pathways.

Degradation Method Key Processes Observed Products/Intermediates References
BiodegradationMicrobial metabolism (oxidation, reduction)Mineralized products, amino derivatives nih.govresearchgate.net
Fenton Oxidation (on 4M2NA)Reaction with hydroxyl radicalsNineteen intermediates identified, including oxalic acid, acetic acid, and formic acid rsc.org

Cyclization and Condensation Reactions Utilizing this compound as a Building Block

This compound, and more commonly its reduced form, 4-methoxy-2-methyl-1,6-diaminobenzene, serve as valuable precursors for the synthesis of various heterocyclic systems. The presence of two amine groups in the reduced product, positioned ortho to each other, makes it an ideal building block for condensation reactions to form fused ring systems.

For instance, ortho-phenylenediamines are well-known starting materials for the synthesis of benzimidazoles. While specific examples utilizing 4-methoxy-2-methyl-1,6-diaminobenzene are not detailed in the provided search results, the general reaction involves condensation with carboxylic acids or their derivatives. The resulting benzimidazoles would bear the methoxy and methyl substituents of the original aniline.

Furthermore, related nitroanilines have been used in the synthesis of more complex heterocyclic structures. For example, a related compound, 4-methoxyaniline, is a starting material for the multi-step synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. atlantis-press.comatlantis-press.com This synthesis involves cyclization, nitration, and chlorination steps. atlantis-press.comatlantis-press.com Similarly, nitroalkenes are key substrates in the synthesis of a wide range of six-membered heterocycles, including piperidines, pyridines, and quinolines, through various reaction cascades. rsc.org Reductive cyclization of nitroarenes is another powerful strategy. For example, a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety has been developed to synthesize the hexahydro-2,6-methano-1-benzazocine ring system. nih.gov These examples highlight the potential of this compound to be used in the construction of diverse heterocyclic frameworks after suitable functionalization or reduction.

Substituted anilines are important monomers for the synthesis of oligoanilines and polyanilines, which are conducting polymers with various applications. benicewiczgroup.comresearchgate.net The electronic properties of these materials can be tuned by the nature and position of the substituents on the aniline ring. acs.org

While the direct polymerization of this compound is not extensively documented, the corresponding amine (after reduction of the nitro group) could potentially be used in oxidative polymerization to form a substituted polyaniline. The methoxy group, being an electron-donating group, would influence the electronic properties of the resulting polymer. acs.org Studies on other substituted anilines, such as methoxy and methyl anilines, have shown that these substituents affect the structure, solubility, and conductivity of the resulting polymers. researchgate.net For example, poly(o-anisidine) has been synthesized and shown to have good solubility in organic solvents and a notable electrical conductivity when doped. researchgate.net

The synthesis of well-defined aniline oligomers has also been a subject of research. benicewiczgroup.comdtic.milresearchgate.net Methods such as palladium-catalyzed aromatic amination have been used to create trimeric anilines with various substituents. benicewiczgroup.com These oligomers serve as model compounds for understanding the properties of the corresponding polymers. benicewiczgroup.com The presence of both electron-donating (methoxy, methyl) and what was formerly an electron-withdrawing group (nitro, now an amine) on the same monomer unit would likely lead to polymers and oligomers with unique electronic and structural characteristics.

Advanced Spectroscopic and Analytical Investigations in 4 Methoxy 2 Methyl 6 Nitroaniline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of 4-methoxy-2-methyl-6-nitroaniline, providing precise information about the atomic arrangement within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) in Mechanistic Studies

Multi-dimensional NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu In the context of this compound, a COSY spectrum would show correlations between adjacent protons on the aromatic ring, confirming their relative positions. Protons that are J-coupled will show a cross-peak. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu For this compound, this technique would definitively link the aromatic protons to their corresponding carbons on the benzene (B151609) ring, and the methyl protons to the methyl carbon.

A related compound, 2-methyl-4-nitroaniline, shows characteristic ¹H NMR shifts that can be compared. chemicalbook.com For example, the protons on the aromatic ring show distinct signals due to their electronic environment. chemicalbook.com Similarly, ¹H NMR data for 2-methyl-6-nitroaniline (B18888) provides further comparative insights into the influence of substituent positions on chemical shifts. chemicalbook.com

The following table summarizes typical NMR data for related nitroaniline compounds, which can be used as a reference for interpreting the spectra of this compound.

Compound¹H NMR (solvent)¹³C NMR (solvent)
2-Methyl-3-nitroaniline δ 7.07 (t, J = 8.0 Hz, 1H), 6.93 (d, J = 7.9 Hz, 1H), 6.88 (d, J = 8.0 Hz, 1H), 5.54 (s, 2H), 2.07 (s, 3H) (DMSO)δ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88 (DMSO) rsc.org
4-Methyl-3-nitroaniline δ 7.15 (d, J = 2.4 Hz, 1H), 7.09 (d, J = 8.3 Hz, 1H), 6.80 (dd, J = 8.2, 2.4 Hz, 1H), 5.55 (s, 2H), 2.31 (s, 3H) (DMSO)δ 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78 (DMSO) rsc.org
2-Methoxy-4-nitroaniline ¹H NMR data available. chemicalbook.com¹³C NMR data available.

Dynamic NMR Applications for Conformational and Tautomeric Analysis

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying time-dependent processes such as conformational changes and tautomerism. researchgate.net In molecules like this compound, restricted rotation around the C-N bond of the aniline (B41778) group or the C-C bond between the aromatic ring and the nitro group can lead to distinct conformers. DNMR studies, by varying the temperature, can provide information on the energy barriers associated with these rotational processes.

Furthermore, while less common in this specific compound, DNMR can be used to investigate potential tautomeric equilibria, for instance, involving the nitro group and an adjacent acidic proton, although this is more relevant in other classes of nitro compounds. The study of imidazole (B134444) derivatives by dynamic NMR, for example, reveals proton transfers and tautomerism. researchgate.net

Advanced Mass Spectrometry (MS) for Reaction Pathway and Product Identification

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound and for identifying products in reaction pathways. wikipedia.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.gov For this compound, the molecular ion would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O), as well as cleavages of the ether and methyl groups. The fragmentation of related compounds like N,N-dimethyl-4-methoxy-6-polynitromethyl-1,3,5-triazin-2-amines has been studied to understand their decomposition pathways under electron impact. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) in Derivatization Studies

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high accuracy, which in turn enables the calculation of its elemental formula. This is crucial in derivatization studies, where this compound might be chemically modified to enhance its analytical properties or to explore its reactivity. For example, methylation of warfarin (B611796) and its hydroxylated species, followed by HRMS analysis, has been used to elucidate fragmentation pathways. HRMS can confirm the successful addition of a derivatizing agent and help identify the structure of the resulting product. In the synthesis of 4-methoxy-2-nitroaniline (B140478), a related compound, various intermediates are formed, and their identity can be confirmed using techniques like LCMS and HPLC. patsnap.com

The following table shows mass spectrometry data for a related compound, 2-methoxy-4-nitroaniline.

TechniqueIonization ModePrecursor m/zKey Fragment Ions (m/z)
GC-MS EI168153 nih.gov
ESI-QTOF MS/MS Positive169.060769 ([M+H]⁺)152.058029, 122.06004, 123.067865, 81.020915 nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. wikipedia.org The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to be observed around 1550-1500 cm⁻¹ and 1365-1320 cm⁻¹, respectively. The C-O stretching of the methoxy (B1213986) group will likely appear in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. Aromatic C-H and C=C stretching vibrations will also be present. Studies on the related compound 4-methoxy-2-nitroaniline have utilized FT-IR to identify its functional groups. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for studying symmetric vibrations and non-polar bonds. For this compound, the symmetric stretching of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum. Analysis of intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, can be inferred from shifts in the vibrational frequencies. The FT-Raman spectrum of 4-methoxy-2-nitroaniline has been used to identify its functional groups. researchgate.netresearchgate.net

The following table lists some expected vibrational frequencies for this compound based on the analysis of similar compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H) Stretching3300-3500
Nitro (NO₂) ** Asymmetric Stretching1550-1500
Nitro (NO₂) **Symmetric Stretching1365-1320
Methoxy (C-O) Asymmetric Stretching1275-1200
Methoxy (C-O) Symmetric Stretching1075-1020
Aromatic Ring (C=C) Stretching~1600

X-ray Crystallography and Solid-State Structural Analysis

No published X-ray crystallography data is currently available for this compound. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms in the crystal lattice.

Specific details on the molecular conformation, including bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules within the crystal (crystal packing), remain undetermined in the absence of single-crystal X-ray diffraction studies.

An analysis of the hydrogen bonding network is not possible without crystallographic data. Such a study would identify intramolecular and intermolecular hydrogen bonds, which are critical in defining the supramolecular architecture and influencing the material's physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

There is no specific Ultraviolet-Visible (UV-Vis) spectroscopic data published for this compound. This analysis would provide insight into the electronic transitions within the molecule, revealing information about its conjugation system and the energies of its molecular orbitals. The absorption maxima (λmax) and the effects of different solvents (solvatochromism) are key parameters that await experimental determination.

Theoretical and Computational Studies on 4 Methoxy 2 Methyl 6 Nitroaniline and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. stackexchange.comyoutube.com This process involves calculating the molecule's ground state energy by moving the atoms until the lowest possible energy configuration is found. stackexchange.com For molecules like 4-Methoxy-2-methyl-6-nitroaniline, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or higher, can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.govnih.gov

In related nitroaniline compounds, such as 4-methoxy-2-nitroaniline (B140478), DFT studies have revealed the presence of intramolecular hydrogen bonds, which significantly influence the molecular structure and stability. researchgate.netnih.gov The optimization process iteratively adjusts the coordinates of each atom, recalculates the energy and forces (gradients), and takes steps toward a configuration where the forces on the atoms are near zero, representing a minimum on the potential energy surface. youtube.com These calculations confirm that the presence and position of the methoxy (B1213986), methyl, and nitro groups on the aniline (B41778) ring dictate the final, most stable geometry.

Table 1: Representative Optimized Geometric Parameters for Aniline Derivatives (Illustrative) Note: This table illustrates typical data obtained from DFT calculations for related molecules, as specific data for this compound is not publicly available. The values are based on studies of similar compounds.

ParameterBond/AngleTypical Calculated Value (B3LYP)
Bond LengthC-NO₂~1.46 Å
Bond LengthC-NH₂~1.39 Å
Bond LengthC-OCH₃~1.36 Å
Bond AngleO-N-O~124°
Bond AngleC-C-N (Nitro)~119°
Bond AngleC-C-N (Amino)~121°

The Molecular Electrostatic Potential (MEP) map is a crucial tool for predicting the reactive behavior of a molecule. It visualizes the electron density distribution, allowing for the identification of electron-rich and electron-poor regions. researchgate.netwolfram.com In an MEP map, regions with negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netthaiscience.info

For aromatic compounds containing both electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups, the MEP map reveals a complex electronic landscape. In studies of similar molecules like p-nitroaniline, the negative potential is concentrated around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. thaiscience.infomdpi.com Conversely, the positive potential is often located around the amino group's hydrogen atoms. The MEP analysis for this compound would similarly highlight the nitro group as the main center of negative potential, while the aromatic ring and methyl group hydrogens would show varying degrees of positive potential, thereby guiding predictions of intermolecular interactions and chemical reactivity. chemrxiv.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, and its energy level is related to the ionization potential, while the LUMO is an electron acceptor, with its energy corresponding to the electron affinity. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, indicating higher chemical reactivity and lower stability. researchgate.net In molecules like 4-methoxy-2-nitroaniline, the presence of both electron-donating (methoxy, amino) and electron-withdrawing (nitro) groups leads to a significant intramolecular charge transfer character. This typically results in a smaller energy gap compared to the parent aniline molecule. researchgate.netnih.gov FMO analysis helps in understanding the pathways of chemical reactions and predicting the electronic transitions responsible for the molecule's UV-visible absorption spectra. youtube.com

Table 2: Illustrative FMO Data for Nitroaniline Derivatives Note: Values are illustrative and based on computational studies of related compounds such as 4-methoxy-2-nitroaniline.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
p-Nitroaniline-6.68-2.793.89
4-Methoxy-2-nitroaniline-6.12-2.353.77

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational landscape of a molecule—the various shapes it can adopt—and how these conformations are influenced by the surrounding environment, such as a solvent. nih.gov For flexible molecules like this compound, which has rotatable methyl and methoxy groups, MD simulations can reveal the preferred orientations and the energy barriers between different conformations.

While specific MD studies on this compound are not widely published, the methodology is broadly applied to similar organic molecules. nih.gov Such simulations would involve placing the molecule in a box of solvent molecules (e.g., water or ethanol) and calculating the forces between all atoms to model their trajectories over nanoseconds or longer. This approach is invaluable for understanding how solvent polarity and hydrogen bonding interactions affect the molecule's structure, stability, and dynamics, which in turn influences its spectroscopic and reactive properties in solution. nih.govnih.gov

Spectroscopic Property Prediction using Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of molecules. nih.govmdpi.com By calculating the vibrational frequencies, these methods can generate theoretical Infrared (IR) and Raman spectra that can be compared with experimental data for structural validation. researchgate.netijert.org

For nitroaniline derivatives, computational spectroscopy has proven to be highly accurate. nih.gov For instance, in studies of 4-methoxy-2-nitroaniline and 2-methoxy-4-nitroaniline, calculated vibrational frequencies using DFT (B3LYP) showed good agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net Key vibrational modes, such as the symmetric and asymmetric stretching of the NO₂ group, C-N, C-O, and C-H stretching, and ring vibrations, can be precisely assigned. mdpi.comijert.org Furthermore, TD-DFT can predict electronic absorption spectra (UV-Vis), explaining the observed absorption bands in terms of electronic transitions between molecular orbitals, often from the HOMO to the LUMO, which is characteristic of charge-transfer compounds. nih.govnih.gov

Non-linear Optical (NLO) Properties and Related Computational Investigations

Molecules with significant intramolecular charge transfer, arising from the presence of strong electron-donor and electron-acceptor groups connected by a π-conjugated system, often exhibit significant non-linear optical (NLO) properties. nih.gov this compound, with its amino/methoxy donors and nitro acceptor on a benzene (B151609) ring, is a candidate for NLO applications. Computational chemistry is a key tool for predicting these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.netnih.gov

DFT calculations have been successfully used to evaluate the NLO response of related molecules like 4-methoxy-2-nitroaniline. nih.govnih.gov These studies confirm that the substitution of an electron-donating methoxy group onto the nitroaniline framework enhances the molecular hyperpolarizability. researchgate.netnih.gov A large β value is indicative of a strong NLO response. Computational investigations can screen various derivatives to identify structures with optimized NLO characteristics, guiding the synthesis of new materials for applications in optoelectronics and photonics. nih.gov

Derivatives and Analogues of 4 Methoxy 2 Methyl 6 Nitroaniline: Synthesis and Research Applications

Design and Synthesis of Novel N-Substituted Derivatives

The amino group of 4-methoxy-2-methyl-6-nitroaniline is a key site for chemical modification, allowing for the synthesis of a wide range of N-substituted derivatives. These reactions leverage the nucleophilicity of the amine to introduce various functional groups, leading to compounds with altered chemical and physical properties.

Common N-substitution reactions include acetylation and alkylation. For instance, the acetylation of the closely related compound 4-methoxy-2-nitroaniline (B140478) can be readily achieved by reacting it with acetic anhydride (B1165640) in a glacial acetic acid solvent. nih.gov This reaction proceeds at room temperature, yielding N-(4-methoxy-2-nitrophenyl)acetamide. nih.gov The process involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride. A similar methodology can be applied to this compound to produce its N-acetyl derivative.

N-alkylation offers another route to novel derivatives. The synthesis of N-alkyl substituted 4-nitroaniline (B120555) derivatives has been explored for applications in materials science, such as non-linear optics. osti.gov A general method for N-methylation of a similar substrate, 4-methoxy-2-nitroaniline, involves the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), followed by the addition of an alkylating agent like methyl iodide (MeI). This reaction generates N-Methyl-4-methoxy-2-nitroaniline. The synthesis of various N-alkyl derivatives is of interest for creating compounds with specific electronic properties. osti.gov

Furthermore, two-step reductive amination represents another strategy for creating N-substituted aniline (B41778) derivatives, highlighting the versatility of synthetic approaches available. researchgate.net

Exploration of Ring-Substituted Analogues and Isomers

The specific arrangement of substituents on the aniline ring is crucial to the chemical identity and properties of this compound. Its isomers and analogues, which feature different substitution patterns or alternative substituents, are of significant interest for comparative studies and for developing a broader range of chemical entities.

Isomers are compounds that have the same molecular formula but different structural arrangements. The positions of the methyl, methoxy (B1213986), and nitro groups on the aniline ring can be varied to create numerous constitutional isomers. For example, 2-methoxy-4-methyl-6-nitroaniline (B2693898) is a regioisomer of the title compound. glpbio.com The analysis and differentiation of such ring-substituted isomers are critical and often rely on sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. nih.gov

Ring-substituted analogues involve the replacement of one or more substituents with different atoms or functional groups. For example, replacing the methyl group with a hydrogen atom yields 4-methoxy-2-nitroaniline, an important intermediate in the synthesis of pharmaceuticals like omeprazole. patsnap.comgoogle.compatsnap.com Halogenated analogues, such as those where a bromine atom is introduced onto the ring, are also synthesized for various research purposes. The differentiation of these regioisomers, for instance in bromoamphetamine analogs, can be achieved using techniques like gas chromatography–tandem mass spectrometry (GC–MS–MS). researchgate.net

Below is a table of selected isomers and ring-substituted analogues.

Compound NameMolecular FormulaRelationship to Parent Compound
2-Methoxy-4-methyl-6-nitroanilineC₈H₁₀N₂O₃Isomer
4-Methoxy-2-nitroanilineC₇H₈N₂O₃Analogue (lacks methyl group)
cis-4-(4-Methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolineC₂₃H₂₄N₂O₃Complex nitro-regioisomer derivative

Heterocyclic Derivatives Derived from this compound as Starting Material

The structure of this compound, containing a nucleophilic amino group and an activated aromatic ring, makes it an excellent precursor for the synthesis of various heterocyclic compounds. The functional groups can participate in intramolecular cyclization reactions or serve as handles for building fused ring systems.

One common strategy involves using the aniline as a component in multicomponent reactions to build complex heterocyclic frameworks. For example, the synthesis of tetrahydroquinoline derivatives can be achieved via an imino Diels-Alder reaction. scielo.org.co In a related synthesis, two nitro-regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline were prepared using a three-component reaction catalyzed by a Lewis acid. scielo.org.co This demonstrates how aniline derivatives can be incorporated into complex polycyclic systems.

The synthesis of quinolines, a prominent class of nitrogen-containing heterocycles, can also start from related aniline precursors. The strategic placement of substituents on the aniline ring directs the cyclization and subsequent reactions to form the desired heterocyclic core.

This compound as a Versatile Building Block in Complex Chemical Architectures

The chemical reactivity endowed by the combination of its functional groups makes this compound a versatile building block for constructing more complex molecules. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group activates the molecule for various transformations.

The amino group can be readily converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents onto the aromatic ring, including halogens, hydroxyl, and cyano groups. The nitro group can be reduced to a second amino group, creating a diamine derivative. This resulting phenylenediamine scaffold is a precursor to polycyclic aromatic compounds and complex heterocyclic systems like benzodiazepines or phenazines.

Furthermore, the precursor to the title compound's isomer, 4-methoxyaniline, is used as a starting material to produce 4-methoxy-2-nitroaniline, which is a key intermediate in the synthesis of the proton pump inhibitor omeprazole. patsnap.comgoogle.compatsnap.com This highlights the industrial relevance of this class of substituted anilines as foundational components in the synthesis of pharmaceuticals and other high-value chemicals. The development of efficient, safe, and high-yield synthetic methods, such as continuous flow reactor technology for the synthesis of its isomer, underscores its importance as a building block. patsnap.comgoogle.com

Advanced Research Applications of 4 Methoxy 2 Methyl 6 Nitroaniline in Material Science and Organic Synthesis

Utilization as a Key Synthon in Complex Organic Synthesis

In the realm of complex organic synthesis, 4-Methoxy-2-methyl-6-nitroaniline serves as a crucial starting material or intermediate for the construction of more intricate molecular architectures. Its multifunctionality allows for a range of chemical transformations, making it a valuable tool for synthetic chemists.

Precursor for Advanced Aromatic Compounds

The chemical structure of this compound makes it an ideal precursor for the synthesis of a variety of advanced aromatic compounds, particularly heterocyclic systems. While direct synthesis routes starting from this compound are a subject of specialized research, the closely related compound 4-methoxyaniline is known to be a key starting material for multi-step syntheses of complex molecules. For instance, 4-methoxyaniline can be used to produce 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline through a three-step process involving cyclization, nitration, and chlorination. atlantis-press.comresearchgate.netatlantis-press.com This synthesis highlights the potential of the aniline (B41778) core in constructing quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry. researchgate.net The presence of the nitro group and the specific substitution pattern on the aniline ring of this compound offer alternative and potentially more direct pathways to such complex heterocyclic systems.

Furthermore, the amino group of this compound can be readily diazotized and subjected to various coupling reactions to introduce a wide array of functionalities, leading to the formation of diverse and complex aromatic structures. scialert.net The interplay of the electron-donating methoxy (B1213986) and amino groups with the electron-withdrawing nitro group influences the regioselectivity of these reactions, allowing for the targeted synthesis of specific isomers.

Application in Ligand Synthesis and Coordination Chemistry (Non-Biological Focus)

The amino group of this compound provides a reactive site for the synthesis of Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions.

A notable example, although derived from the related 4-methoxy-2-nitroaniline (B140478), is the synthesis of the asymmetric bidentate Schiff base ligand 2-[(4-methoxy-2-nitrophenyl)iminomethyl]phenol. researchgate.net This ligand is formed through the condensation of 4-methoxy-2-nitroaniline with salicylaldehyde. researchgate.net The resulting Schiff base can then be used to form complexes with transition metals such as cobalt(III), nickel(II), and copper(II). researchgate.net The study of these metal complexes provides insights into their coordination geometry, thermal stability, and potential catalytic or material applications. The nitro group in such ligands can play a significant role in their reactivity and coordination behavior. researchgate.net

The synthesis of such ligands and their corresponding metal complexes is a vibrant area of research, with potential applications in catalysis, materials science, and analytical chemistry. The specific substitution pattern of this compound is expected to influence the electronic and steric properties of the resulting ligands and their metal complexes, offering a pathway to fine-tune their properties for specific applications.

Research in Dye and Pigment Chemistry (Focus on Synthesis, Color Properties, Stability)

The chromophoric and auxochromic groups present in the structure of this compound make it a valuable component in the synthesis of dyes and pigments. The compound itself is a colored substance, and its derivatives can exhibit a wide range of colors.

Development of Novel Chromophores based on the Aniline Core

This compound and its isomers are used as diazo components in the production of azo dyes. ontosight.ai Azo dyes are a large and important class of colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes typically involves the diazotization of an aromatic amine, such as this compound, followed by coupling with a suitable coupling component. scialert.netontosight.ai

Research in this area focuses on the synthesis of novel monoazo disperse dyes. For example, a series of monoazo dyes have been prepared from the related compound 2-methoxy-5-nitroaniline (B165355) by diazotization and coupling with various aryloxy and arylamine couplers. scialert.net These dyes exhibit colors ranging from yellow to orange. scialert.net The specific shade is dependent on the nature of the coupling component used. The development of new chromophores based on the this compound core allows for the expansion of the available color palette and the creation of dyes with tailored properties.

Structure-Property Relationships in Dye Design

The color and properties of dyes derived from this compound are intrinsically linked to their molecular structure. The position and nature of the substituents on the aromatic ring have a profound effect on the absorption spectrum of the dye.

The relationship between the structure of the dye molecule and its color is a key area of investigation. For instance, in monoazo dyes derived from 2-methoxy-5-nitroaniline, the half-band width of the absorption spectrum was found to influence the brightness of the hue. scialert.net Dyes with a narrower half-band width exhibited brighter hues. scialert.net Furthermore, the tinctorial strength of a dye is not solely dependent on its molar extinction coefficient but also on the breadth of its absorption curve. scialert.net

The stability of the dyes, including their lightfastness and resistance to chemical degradation, is also a critical property that is influenced by the molecular structure. The presence of the nitro group can, in some cases, contribute to the stability of the dye molecule. Understanding these structure-property relationships is crucial for the rational design of new dyes with improved performance characteristics for various applications, including textiles, plastics, and printing inks.

Exploration in Optoelectronic Materials and Semiconductor Precursors

Recent research has highlighted the potential of this compound and its derivatives in the field of optoelectronics and as precursors for semiconductor materials. The non-centrosymmetric molecular structure and the presence of donor and acceptor groups suggest the possibility of interesting nonlinear optical (NLO) properties.

Single crystals of the related compound 4-methoxy-2-nitroaniline have been grown and characterized for their optical applications. researchgate.net Studies have revealed that this organic material exhibits a high-intensity photoluminescence emission peak. researchgate.net The analysis of its optical properties, including the energy gap and Urbach energy, provides insights into its potential for use in optoelectronic devices. researchgate.net

Furthermore, thin films of 4-methoxy-2-nitroaniline have been fabricated and their photoelectrical characteristics investigated. researchgate.net These films have been utilized in the construction of organic/inorganic hybrid heterojunction photodetectors. researchgate.net The performance of these devices, including their responsivity and specific detectivity, demonstrates the potential of this class of materials in light-sensing applications. The exploration of this compound and its derivatives as organic semiconductors is an active area of research with the potential to lead to the development of novel electronic and photonic devices.

Synthesis of Conjugated Systems

Currently, there is no specific information available in scientific literature detailing the direct use of this compound for the synthesis of conjugated systems.

Research in Organic Light-Emitting Diode (OLED) Materials and Organic Solar Cells

There are no available research findings that specifically investigate the application of this compound in the development of OLED or organic solar cell materials.

Development of Chemical Sensors and Detection Systems

Detailed studies on the application of this compound in the development of chemical sensors and detection systems have not been identified in the available research literature.

Future Research Directions and Unexplored Avenues for 4 Methoxy 2 Methyl 6 Nitroaniline

Integration with Advanced Catalytic Systems for Enhanced Efficiency

The selective transformation of the functional groups in 4-Methoxy-2-methyl-6-nitroaniline presents a significant challenge and an opportunity for the application of advanced catalytic systems. The reduction of the nitro group to an amine is a pivotal transformation, yielding a diamine with potential applications in polymer and pharmaceutical synthesis. Future research should focus on the development and optimization of catalysts that can achieve high efficiency, selectivity, and sustainability for this reaction.

Bimetallic nanoparticles, such as those composed of copper and nickel, have demonstrated high catalytic activity for the hydrogenation of related nitroaromatic compounds like 3-nitro-4-methoxy-acetylaniline. rsc.org Investigating the use of similar bimetallic catalysts, as well as single-atom catalysts and catalysts based on non-precious metals, for the hydrogenation of this compound could lead to more cost-effective and environmentally friendly synthetic routes. Furthermore, the use of continuous flow reactors in conjunction with these advanced catalysts could significantly improve reaction efficiency, safety, and scalability, as has been demonstrated for the synthesis of 4-methoxy-2-nitroaniline (B140478). patsnap.com

Future studies should also explore photoredox catalysis as a means to effect transformations on the this compound scaffold. Photoredox catalysis offers mild reaction conditions and unique reactivity patterns that could enable novel functionalizations of the aromatic ring or the substituent groups. acs.org

Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for controlling reaction outcomes and designing more efficient synthetic protocols. The interplay of the electron-donating methoxy (B1213986) and methyl groups with the electron-withdrawing nitro group creates a complex electronic environment on the aromatic ring, influencing the regioselectivity and reactivity of various chemical transformations.

Future research should employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring, along with computational modeling to unravel the intricate details of its reaction pathways. For instance, understanding the mechanism of nitration to produce this compound from its precursor is essential for minimizing the formation of unwanted isomers and byproducts. google.com

Moreover, elucidating the mechanism of its potential polymerization or its incorporation into larger molecular frameworks would be critical for developing new materials. The study of intramolecular hydrogen bonding and its effect on the compound's conformation and reactivity is another area that warrants detailed investigation, as it can significantly influence its chemical behavior. nih.gov

Expansion into Novel Functional Materials and Smart Systems

The unique electronic and structural features of this compound make it an intriguing candidate for the development of novel functional materials. Nitroaniline derivatives are known to exhibit interesting optical and electronic properties, and this compound is no exception.

One promising avenue of research is its potential application in nonlinear optical (NLO) materials. The combination of electron-donating and electron-withdrawing groups on the aromatic ring can lead to large second-order NLO responses, making it a potential component for materials used in telecommunications and optical data processing. Future work should involve the synthesis of single crystals of this compound and the characterization of their NLO properties.

Furthermore, the amine and nitro functionalities provide handles for incorporating this molecule into polymeric structures. For example, after reduction of the nitro group, the resulting diamine could be used as a monomer for the synthesis of high-performance polymers such as polyimides or polyamides. The methoxy and methyl groups can further be used to tune the solubility, thermal stability, and mechanical properties of these polymers. Research into the synthesis of such polymers and the characterization of their properties could open up new applications in areas like membrane separations and advanced coatings. The functionalization of benzoquinone with nitroaniline derivatives has already been shown to produce materials for high-performance supercapacitors, suggesting a potential pathway for the application of this compound in energy storage devices. acs.org

Predictive Modeling and Data Science Approaches in Compound Research

Computational chemistry and data science are poised to play a transformative role in accelerating the research and development of new compounds like this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict a wide range of properties, including molecular geometry, electronic structure, and reactivity. researchgate.net

Future research should leverage these predictive modeling techniques to:

Screen potential catalysts: Computational screening can help identify promising catalyst candidates for the selective transformations of this compound, reducing the need for extensive experimental work.

Predict spectroscopic properties: Calculating properties like NMR and UV-Vis spectra can aid in the characterization and identification of the compound and its reaction products.

Elucidate reaction mechanisms: Computational modeling can provide detailed insights into transition states and reaction intermediates, complementing experimental studies on reaction mechanisms. researchgate.net

Design novel materials: By predicting the properties of polymers or other materials incorporating the this compound unit, researchers can rationally design new materials with desired functionalities.

The integration of machine learning and artificial intelligence with large chemical datasets could further enhance these predictive capabilities. By training models on existing data for related compounds, it may be possible to predict the properties and potential applications of this compound with increasing accuracy.

Q & A

What are the synthetic pathways for 4-methoxy-2-methyl-6-nitroaniline, and what challenges arise in controlling regioselectivity during nitration?

Level: Advanced
Answer:
The synthesis of this compound typically involves nitration of a precursor such as 4-methoxy-2-methylaniline. Key challenges include:

  • Regioselectivity: Nitration at the desired position (para to methoxy and meta to methyl) competes with undesired sites. Electron-donating groups (e.g., methoxy) direct nitration to ortho/para positions, while steric hindrance from the methyl group may influence site preference.
  • Reaction Conditions: Controlled nitration can be achieved using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize over-nitration .
  • Monitoring: LCMS and HPLC are critical for tracking intermediate formation and optimizing reaction termination .

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Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-2-methyl-6-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-methyl-6-nitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.